molecular formula C25H26BrN5O2 B2744116 9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 921147-66-2

9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Katalognummer B2744116
CAS-Nummer: 921147-66-2
Molekulargewicht: 508.42
InChI-Schlüssel: BQJUTLLGHSTPLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” is a complex organic molecule. It contains a pyrimido[1,2-g]purine core, which is a type of heterocyclic compound. This core is substituted with various groups including a 4-bromophenyl group, a dimethyl group, and a 3-phenylpropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The presence of the bromine atom would likely have a significant impact on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the various rings in this compound would likely make it relatively heavy and possibly quite stable .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed new derivatives of pyrimido[2,1-f]purine, exploring their synthesis and evaluating their in vitro and in vivo pharmacological properties. For example, derivatives of arylpiperazine linked with the pyrimido[2,1-f]purine fragment have shown high affinity for certain receptors, such as 5-HT(1A) and α(1) receptors, indicating their potential as ligands in neuropharmacology (Jurczyk et al., 2004). Another study focused on the synthesis of [c,d]-fused purinediones, showcasing a method for creating diverse derivatives of the pyrimido[1,2,3-cd]purine structure (Šimo et al., 1995), which could be foundational for developing new compounds with varied biological activities.

Biological Activity and Potential Therapeutic Uses

Compounds with a pyrimido[2,1-f]purine structure have been evaluated for their biological activities, such as anti-inflammatory properties. A series of substituted analogs based on the pyrimido[2,1-f]purine ring system exhibited significant anti-inflammatory activity in models of chronic inflammation, comparable to that of naproxen, without inducing gastric ulcers or ocular toxicity, which are common side effects of many anti-inflammatory drugs (Kaminski et al., 1989).

Pharmacological Evaluation

The pharmacological evaluation of pyrimido[2,1-f]purine derivatives has also highlighted their potential as receptor antagonists, with some compounds showing potent pre- and postsynaptic 5-HT(1A) receptor antagonist activity. This suggests their use in treating disorders related to serotonin dysfunction, such as depression and anxiety (Jurczyk et al., 2004).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it were a potential drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

Eigenschaften

IUPAC Name

9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-4a,6,7,8-tetrahydropurino[7,8-a]pyrimidin-5-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN5O2/c1-17-15-30(20-12-10-19(26)11-13-20)24-27-22-21(31(24)16-17)23(32)29(25(33)28(22)2)14-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTYQKRZGQKBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=[N+](C1)C3C(=N2)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN5O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.